molecular formula C36H30F8N2O6S B13841046 4-[(4-Cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid

4-[(4-Cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid

Cat. No.: B13841046
M. Wt: 770.7 g/mol
InChI Key: TUASQDVQXOJGIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and acylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-[(4-Cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-Cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or proteins involved in cellular signaling pathways. This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid stands out due to its unique combination of functional groups, which contribute to its specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C36H30F8N2O6S

Molecular Weight

770.7 g/mol

IUPAC Name

4-[(4-cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C36H30F8N2O6S/c37-30-27(31(38)33(40)34(41)32(30)39)18-45(53(51,52)25-13-10-23(11-14-25)36(42,43)44)19-29(48)46(24-12-15-26(35(49)50)28(47)16-24)17-20-6-8-22(9-7-20)21-4-2-1-3-5-21/h6-16,21,47H,1-5,17-19H2,(H,49,50)

InChI Key

TUASQDVQXOJGIE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CN(C3=CC(=C(C=C3)C(=O)O)O)C(=O)CN(CC4=C(C(=C(C(=C4F)F)F)F)F)S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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